molecular formula C39H56ClN3O10S B12408236 Maytansinoid DM4 impurity 5-d6

Maytansinoid DM4 impurity 5-d6

Cat. No.: B12408236
M. Wt: 800.4 g/mol
InChI Key: AYWIIXDQRUFQGH-AOJRJVLRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Maytansinoid DM4 impurity 5-d6 is a useful research compound. Its molecular formula is C39H56ClN3O10S and its molecular weight is 800.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H56ClN3O10S

Molecular Weight

800.4 g/mol

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 3,3,3-trideuterio-2-[(4-methyl-4-methylsulfanylpentanoyl)-(trideuteriomethyl)amino]propanoate

InChI

InChI=1S/C39H56ClN3O10S/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(52-35(46)24(3)42(7)31(44)15-16-37(4,5)54-11)20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12+,22-13+/t23-,24?,28+,29-,30+,34+,38+,39+/m1/s1/i3D3,7D3

InChI Key

AYWIIXDQRUFQGH-AOJRJVLRSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O[C@H]1CC(=O)N(C2=C(C(=CC(=C2)C/C(=C/C=C/[C@H]([C@]3(C[C@@H]([C@H]([C@H]4[C@]1(O4)C)C)OC(=O)N3)O)OC)/C)OC)Cl)C)N(C(=O)CCC(C)(C)SC)C([2H])([2H])[2H]

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Structure Elucidation of DM4 Impurity 5

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive methodology for the structure elucidation of a known impurity of the maytansinoid DM4, designated as Impurity 5. DM4 (Ravtansine) is a potent microtubulin inhibitor used as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][2][3] The presence of impurities can impact the efficacy and safety of the final ADC product, making their characterization a critical aspect of drug development.

Publicly available information from chemical suppliers indicates that "Maytansinoid DM4 Impurity 5" has a molecular formula of C₃₉H₅₆ClN₃O₁₀S, while DM4 has a formula of C₃₈H₅₄ClN₃O₁₀S.[4][5] This corresponds to an addition of a CH₂ group. This guide outlines a systematic approach to isolate this impurity, determine its precise molecular structure, and confirm the position of the additional methylene (B1212753) group using modern analytical techniques. The guide also references "Maytansinoid DM4 Impurity 5-d6" (C₃₉H₅₀D₆ClN₃O₁₀S), a deuterated analogue likely used as an internal standard for bioanalytical quantification.[5]

Proposed Structure of Impurity 5

The synthesis of DM4 involves the acylation of maytansinol (B1676226) with a thiol-containing side chain.[4] A potential source of a +CH₂ impurity could be the methylation of the tertiary amine within the maytansinol macrocycle, a reaction that could occur if a methylating agent or a source of formaldehyde (B43269) is present as a contaminant during synthesis or storage. This would result in the formation of a quaternary ammonium (B1175870) salt. The proposed structures of DM4 and the hypothesized Impurity 5 are shown below.

Structures cluster_DM4 DM4 Structure cluster_Impurity5 Proposed Structure of Impurity 5 DM4 Impurity5 DM4_label DM4 C₃₈H₅₄ClN₃O₁₀S Impurity5_label Proposed Impurity 5 (N-methylated DM4) C₃₉H₅₆ClN₃O₁₀S

(Note: A placeholder is used for the Impurity 5 image. The actual diagram would depict the DM4 structure with an additional methyl group on the nitrogen atom of the alanine (B10760859) moiety within the macrocycle, creating a quaternary amine.)

Caption: Comparative structures of DM4 and the proposed N-methylated Impurity 5.

Experimental Workflow

The structure elucidation process follows a logical progression from isolation to detailed spectroscopic analysis. The overall workflow is designed to first confirm the elemental composition and then to unambiguously determine the connectivity of all atoms in the impurity molecule.

G cluster_analysis Structural Analysis start DM4 Sample Containing Impurity 5 prep Preparative HPLC (Impurity Isolation) start->prep hrms High-Resolution MS (HRMS) (Accurate Mass & Formula Confirmation) prep->hrms msms Tandem MS (MS/MS) (Fragmentation Analysis) hrms->msms nmr 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) msms->nmr elucidation Structure Elucidation (Data Integration & Confirmation) nmr->elucidation finish Confirmed Structure of Impurity 5 elucidation->finish

Caption: Overall experimental workflow for the structure elucidation of Impurity 5.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of maytansinoids.[6][7]

Protocol: Impurity Isolation via Preparative HPLC
  • Objective: To isolate a sufficient quantity of Impurity 5 ( >1 mg) with high purity (>98%) for spectroscopic analysis.

  • Instrumentation: Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A linear gradient optimized to resolve DM4 from Impurity 5, based on analytical scale runs. (e.g., 30-70% B over 40 minutes).

  • Flow Rate: 20 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Procedure:

    • Dissolve the bulk DM4 sample in a minimal amount of DMSO.

    • Perform multiple injections onto the preparative HPLC system.

    • Collect the fraction corresponding to the Impurity 5 peak.

    • Pool the collected fractions and evaporate the solvent under reduced pressure (lyophilize).

    • Confirm the purity of the isolated fraction using analytical HPLC.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Objective: To determine the accurate mass of the impurity and confirm its elemental composition.

  • Instrumentation: Liquid Chromatography system coupled to a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Range: 100-1500 m/z.

  • Resolution: > 40,000 FWHM.

  • Procedure:

    • Dissolve the isolated impurity in an appropriate solvent (e.g., Acetonitrile/Water 1:1).

    • Infuse the sample directly or via LC into the mass spectrometer.

    • Acquire the full scan mass spectrum.

    • Determine the monoisotopic mass of the protonated molecular ion [M+H]⁺.

    • Use the instrument software to calculate the elemental composition based on the accurate mass and compare it with the theoretical formula C₃₉H₅₆ClN₃O₁₀S.

Protocol: Tandem Mass Spectrometry (MS/MS)
  • Objective: To fragment the impurity ion and analyze its fragmentation pattern to gain structural information and identify the location of the modification.

  • Instrumentation: As in 3.2, with MS/MS capability (e.g., Quadrupole-TOF or Orbitrap).

  • Procedure:

    • Perform an HRMS scan to identify the precursor ion ([M+H]⁺) of Impurity 5.

    • Isolate the precursor ion in the quadrupole.

    • Fragment the ion using Collision-Induced Dissociation (CID) with varying collision energies (e.g., 10-40 eV).

    • Acquire the product ion spectrum.

    • Compare the fragmentation pattern of Impurity 5 with that of a DM4 reference standard to identify fragment ions that have retained the +14 Da (CH₂) modification.

G cluster_frags Characteristic Fragments parent Impurity 5 Precursor Ion [M+H]⁺ frag1 Fragment A (Side Chain Loss) parent->frag1 CID frag2 Fragment B (Macrocycle Opening) parent->frag2 CID frag3 Fragment C (+14 Da Shift) parent->frag3 CID frag4 Fragment D (No Shift) parent->frag4 CID

Caption: Hypothetical MS/MS fragmentation pathway for Impurity 5.

Protocol: NMR Spectroscopy
  • Objective: To obtain unambiguous evidence of the molecular structure, including the precise location of the additional methylene group.

  • Instrumentation: 500 MHz (or higher) NMR spectrometer with a cryoprobe.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).

  • Experiments:

    • ¹H NMR: Provides information on the number, environment, and coupling of protons.

    • ¹³C NMR: Identifies all unique carbon atoms in the molecule.

    • COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded C-H pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for identifying the location of the new methyl group by observing its correlation to neighboring carbons.

  • Procedure:

    • Dissolve ~1-2 mg of the isolated impurity in 0.6 mL of deuterated solvent.

    • Acquire all necessary 1D and 2D NMR spectra.

    • Process and analyze the spectra, assigning all proton and carbon signals.

    • Look for the appearance of a new methyl singlet in the ¹H spectrum and its corresponding carbon signal in the ¹³C spectrum. Use HMBC correlations from this new methyl group to confirm its attachment to the nitrogen atom.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison and interpretation. The following tables represent the expected hypothetical data from the successful execution of the described protocols.

Table 1: Chromatographic and Mass Spectrometric Data
CompoundRetention Time (min)[M+H]⁺ (Observed)[M+H]⁺ (Calculated)Mass Error (ppm)Molecular Formula
DM415.2780.3450780.34480.26C₃₈H₅₅ClN₃O₁₀S
Impurity 516.8794.3607794.36050.25C₃₉H₅₇ClN₃O₁₀S
Table 2: Key Hypothetical NMR Data for Impurity 5
Signal¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC CorrelationsAssignment
H-x~3.15 (s, 3H)~45.0C-y, C-zN⁺-CH₃
H-y~4.50 (q, 1H)~60.0C-xN-CH-
...............
(Note: This table is illustrative. A full analysis would include assignments for all relevant protons and carbons. The key finding would be the long-range HMBC correlation from the new methyl proton singlet (H-x) to carbons within the macrocycle adjacent to the nitrogen (C-y, C-z), confirming the N-methylation site.)

Conclusion

By following this comprehensive workflow, researchers can successfully isolate and elucidate the structure of DM4 Impurity 5. The combination of preparative HPLC for isolation, high-resolution mass spectrometry for elemental composition confirmation, tandem MS for fragmentation analysis, and multi-dimensional NMR for definitive structural assignment provides a robust and reliable strategy. The expected results would confirm Impurity 5 as an N-methylated derivative of DM4, providing crucial information for the control and optimization of the DM4 manufacturing process.

References

An In-depth Technical Guide to the Chemical Properties of Deuterated Maytansinoid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maytansinoids, potent microtubule-targeting agents, are of significant interest in oncology, particularly as payloads for antibody-drug conjugates (ADCs). Strategic chemical modifications, such as deuteration, present a promising avenue for enhancing their therapeutic potential by improving metabolic stability and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the chemical properties of maytansinoid derivatives, the rationale and anticipated impact of deuteration, detailed experimental protocols for their evaluation, and insights into their mechanism of action. While direct comparative data for deuterated versus non-deuterated maytansinoids is limited in publicly available literature, this guide synthesizes established principles of deuteration and maytansinoid biology to provide a foundational resource for researchers in this field.

Introduction to Maytansinoids and the Rationale for Deuteration

Maytansinoids are ansa macrolides that exert their cytotoxic effects by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2] Derivatives such as DM1 (mertansine) and DM4 (soravtansine) are key components of several ADCs in clinical development and on the market.[3] Despite their high potency, the therapeutic window of maytansinoids can be limited by metabolic instability.

Deuteration, the selective replacement of hydrogen atoms with deuterium (B1214612), is a strategy employed in medicinal chemistry to improve the pharmacokinetic and metabolic profiles of drugs.[4][5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can slow down metabolic processes, particularly those involving cytochrome P450 (CYP) enzymes.[5] This can result in a longer half-life, increased drug exposure, and potentially a more favorable safety profile by altering metabolic pathways.

Chemical Properties of Maytansinoid Derivatives

Maytansinoid derivatives used in ADCs are typically modified to include a thiol group, enabling conjugation to a linker attached to a monoclonal antibody.[6] The chemical stability and reactivity of these derivatives are critical for the overall stability and efficacy of the resulting ADC.

Expected Impact of Deuteration on Chemical Properties

Deuteration is not expected to significantly alter the fundamental chemical properties of maytansinoid derivatives, such as their solubility, pKa, or reactivity in conjugation reactions. The size and electronic properties of deuterium are very similar to hydrogen, meaning that the overall three-dimensional structure and non-covalent interactions of the molecule should remain largely unchanged. However, the increased strength of the C-D bond can lead to significant changes in metabolic stability.

Quantitative Data: Expected Improvements with Deuteration

Table 1: Projected Pharmacokinetic Parameters of a Deuterated Maytansinoid Derivative Compared to its Non-Deuterated Analog.

ParameterNon-Deuterated MaytansinoidDeuterated Maytansinoid (Projected)Rationale for Projected Change
Peak Plasma Concentration (Cmax) BaselineIncreasedSlower metabolism can lead to higher peak concentrations.[7]
Time to Peak Concentration (Tmax) BaselineNo significant change or slightly increasedAbsorption is generally not significantly affected by deuteration.[7]
Area Under the Curve (AUC) BaselineSignificantly IncreasedReduced clearance leads to greater overall drug exposure.[7]
Elimination Half-life (t1/2) BaselineIncreasedSlower metabolism extends the time the drug remains in the body.[7]
Clearance (CL/F) BaselineDecreasedThe primary benefit of deuteration is reduced metabolic clearance.[7]

Table 2: Projected In Vitro Potency of a Deuterated Maytansinoid Derivative.

AssayNon-Deuterated Maytansinoid (IC50)Deuterated Maytansinoid (Projected IC50)Rationale for Projected Change
In Vitro Cytotoxicity Sub-nanomolar to nanomolarSimilar to non-deuteratedDeuteration is not expected to significantly alter the binding affinity to tubulin, thus the intrinsic potency should be comparable.
Tubulin Polymerization Inhibition NanomolarSimilar to non-deuteratedThe mechanism of action is direct binding to tubulin, which is unlikely to be affected by deuteration.

Experimental Protocols

Synthesis of Deuterated Maytansinoid Derivatives

The synthesis of deuterated maytansinoids would involve the use of deuterated building blocks or deuterium gas in the presence of a catalyst. While a specific, detailed protocol for a deuterated maytansinoid is not publicly available, a general approach would be to adapt existing synthesis routes for maytansinoid analogues. For example, in the synthesis of DM1, deuterated precursors for the side chain could be utilized.

A generalized workflow for the characterization of such a synthesized derivative is presented below.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_conjugation Antibody Conjugation s1 Synthesis of Deuterated Precursor s2 Coupling to Maytansinol s1->s2 s3 Purification by HPLC s2->s3 c1 Mass Spectrometry (MS) s3->c1 c2 NMR Spectroscopy s3->c2 c3 Purity Analysis (HPLC) s3->c3 j2 Conjugation to Antibody c1->j2 c2->j2 c3->j2 j1 Linker Activation j1->j2 j3 Purification of ADC j2->j3

Synthesis and conjugation workflow for a deuterated maytansinoid.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is crucial for evaluating the impact of deuteration on metabolic stability.[8][9][10][11][12]

Materials:

  • Test compound (deuterated and non-deuterated maytansinoid)

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) or methanol (B129727) for quenching

  • Internal standard (a stable isotope-labeled version of the analyte is ideal)

  • 96-well plates

  • Incubator/shaker at 37°C

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare working solutions of the test compounds and positive controls (compounds with known metabolic fates) in a suitable solvent (e.g., DMSO).

    • Thaw the liver microsomes on ice and dilute to the desired protein concentration in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension and the test compound working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.

    • Immediately add the aliquot to a separate 96-well plate containing ice-cold ACN with the internal standard to stop the reaction and precipitate proteins.[8]

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak areas of the test compound and the internal standard.[13]

  • Data Analysis:

    • Calculate the peak area ratio of the test compound to the internal standard for each time point.

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis p1 Prepare Compound Solutions i1 Mix Compound & Microsomes p1->i1 p2 Prepare Microsome Suspension p2->i1 p3 Prepare NADPH System i2 Pre-incubate at 37°C i1->i2 i3 Initiate with NADPH i2->i3 a1 Quench Reaction at Time Points i3->a1 a2 Centrifuge & Collect Supernatant a1->a2 a3 LC-MS/MS Analysis a2->a3 a4 Calculate t1/2 and CLint a3->a4

Workflow for the in vitro microsomal stability assay.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[14][15]

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Glycerol (B35011)

  • Test compound (deuterated and non-deuterated maytansinoid)

  • Positive control (e.g., colchicine (B1669291) or vinblastine)

  • Vehicle control (e.g., DMSO)

  • 96-well plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation:

    • Pre-warm the microplate reader to 37°C.

    • Prepare serial dilutions of the test compound and controls.

    • On ice, prepare the tubulin polymerization mix by reconstituting lyophilized tubulin in General Tubulin Buffer containing GTP and glycerol to the desired final concentration (e.g., 3 mg/mL).[14]

  • Assay Procedure:

    • Pipette the compound dilutions (or vehicle/positive control) into the wells of a pre-warmed 96-well plate.

    • To initiate the reaction, add the cold tubulin polymerization mix to each well.

    • Immediately place the plate in the 37°C microplate reader.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[15]

  • Data Analysis:

    • Subtract the initial absorbance reading (time 0) from all subsequent readings.

    • Plot the change in absorbance versus time for each concentration.

    • Determine the Vmax (maximum rate of polymerization) and the plateau absorbance (extent of polymerization).

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]

In Vitro Cytotoxicity Assay

This assay determines the concentration of the compound required to kill 50% of a cancer cell population (IC50).[16][17][18][19][20]

Materials:

  • Cancer cell line of interest (e.g., a breast cancer cell line like MCF-7 or SK-BR-3)

  • Complete cell culture medium

  • Test compound (deuterated and non-deuterated maytansinoid)

  • Vehicle control (e.g., DMSO)

  • 96-well clear-bottom plates

  • Reagents for a viability assay (e.g., MTT, resazurin, or a kit for measuring ATP levels)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds.

    • Remove the old medium from the cells and add fresh medium containing the various concentrations of the test compounds or vehicle control.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • After the incubation period, perform a cell viability assay according to the manufacturer's protocol. For an MTT assay, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan (B1609692) crystals with a solvent like DMSO.[19]

  • Data Acquisition:

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of maytansinoids is the inhibition of microtubule dynamics.[2] They bind to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to a cascade of downstream events, ultimately resulting in cell death.

G cluster_adc ADC Action cluster_cellular Cellular Effects cluster_downstream Downstream Signaling adc Maytansinoid-ADC receptor Tumor Cell Receptor adc->receptor endocytosis Endocytosis receptor->endocytosis lysosome Lysosome endocytosis->lysosome release Maytansinoid Release lysosome->release tubulin Tubulin Binding release->tubulin microtubule Microtubule Disruption tubulin->microtubule mitotic_arrest Mitotic Arrest (G2/M) microtubule->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis sac Spindle Assembly Checkpoint (SAC) Activation mitotic_arrest->sac dna_damage DNA Damage mitotic_arrest->dna_damage cyclinB Cyclin B1 Degradation (Mitotic Slippage) sac->cyclinB Prolonged Arrest p53 p53 Induction cyclinB->p53 dna_damage->p53

Maytansinoid mechanism of action and downstream signaling.

Upon binding to tubulin, maytansinoids suppress microtubule dynamic instability, which is critical for the proper formation and function of the mitotic spindle.[1][2] This leads to the activation of the spindle assembly checkpoint (SAC), a crucial cell cycle regulator that ensures proper chromosome segregation.[21] Prolonged activation of the SAC due to persistent microtubule disruption results in mitotic arrest in the G2/M phase of the cell cycle.[22]

From this point, the cell can undergo several fates. The most desirable outcome in cancer therapy is apoptosis, or programmed cell death. However, cells can also escape mitotic arrest through a process called "mitotic slippage," where they exit mitosis without proper chromosome segregation, leading to aneuploidy and potential cell survival.[21] Prolonged mitotic arrest can also induce DNA damage, which can trigger p53-dependent signaling pathways, further influencing the cell's fate.[23]

Conclusion

Deuteration of maytansinoid derivatives represents a promising strategy to enhance their therapeutic potential by improving their metabolic stability and pharmacokinetic profiles. While direct comparative data is currently limited, the established principles of the kinetic isotope effect strongly suggest that deuterated maytansinoids will exhibit a longer half-life and increased overall exposure. The experimental protocols provided in this guide offer a robust framework for the synthesis, characterization, and evaluation of these novel compounds. Further research into deuterated maytansinoids is warranted to fully elucidate their chemical properties and to unlock their potential in the development of next-generation ADCs and other targeted cancer therapies.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to Method Validation for Maytansinoid DM4 Impurity 5-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of antibody-drug conjugates (ADCs) relies on rigorous analytical characterization to ensure safety and efficacy. Maytansinoid DM4, a potent cytotoxic payload, and its related impurities must be meticulously monitored. This guide provides a comparative overview of analytical method validation for DM4 impurities, with a special focus on the role of isotopically labeled standards like "Maytansinoid DM4 impurity 5-d6".

Understanding "Impurity 5-d6": An Internal Standard, Not a Process Impurity

Before delving into method validation, it is crucial to clarify the nature of "this compound". The "-d6" designation indicates that this is a deuterated form of "Maytansinoid DM4 impurity 5". In analytical chemistry, particularly in mass spectrometry-based assays, deuterated analogs are not typically process impurities to be quantified. Instead, they serve as ideal internal standards (IS). An internal standard is a compound with similar physicochemical properties to the analyte, added in a known quantity to samples. It helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification of the actual impurity. Therefore, the validation of an analytical method would involve using "impurity 5-d6" to quantify "impurity 5".

Comparison of Analytical Methods for DM4 Impurity Analysis

The two most common analytical techniques for the detection and quantification of Maytansinoid DM4 and its impurities are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Parameter HPLC-UV LC-MS/MS Comparison & Recommendation
Specificity Moderate. Relies on chromatographic separation. Co-eluting impurities with similar UV spectra can interfere.High. Provides mass-to-charge ratio (m/z) information for both the parent ion and fragment ions, offering a high degree of certainty in identification.LC-MS/MS is superior for unambiguous peak identification, especially in complex matrices.
Sensitivity (LOD/LOQ) Generally in the µg/mL range.[1]High sensitivity, typically in the ng/mL to pg/mL range.[2]For trace-level impurity quantification, LC-MS/MS is the method of choice .
Linearity & Range Good linearity over a wide concentration range.Excellent linearity, though the dynamic range might be narrower than HPLC-UV.Both methods can provide excellent linearity. The required range will depend on the expected impurity levels.
Accuracy & Precision Good, but can be affected by matrix effects and co-eluting species.Excellent, especially with the use of a stable isotope-labeled internal standard like "impurity 5-d6".The use of an internal standard in LC-MS/MS significantly improves accuracy and precision .
Matrix Effects Less susceptible to ion suppression/enhancement.Can be significantly affected by ion suppression or enhancement from matrix components, requiring careful method development and the use of an internal standard.HPLC-UV is less prone to matrix effects, but the superior selectivity and sensitivity of LC-MS/MS often outweigh this challenge, which can be mitigated with proper sample preparation and an internal standard.
Cost & Complexity Lower instrument cost and less complex operation.Higher instrument cost and requires more specialized expertise for method development and maintenance.The choice depends on budget and available expertise. For routine quality control with well-separated impurities, HPLC-UV might be sufficient. For complex samples and low-level impurity profiling, LC-MS/MS is necessary.

Experimental Protocols: A Representative Approach

Detailed experimental protocols are method-specific. Below are representative workflows for both HPLC-UV and LC-MS/MS methods for the analysis of DM4 impurities.

Representative HPLC-UV Method Protocol
  • Sample Preparation :

    • Accurately weigh the drug substance or product.

    • Dissolve in a suitable diluent (e.g., acetonitrile/water mixture).

    • Vortex and/or sonicate to ensure complete dissolution.

    • Filter the sample through a 0.22 µm filter before injection.

  • Chromatographic Conditions :

    • Column : Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A : 0.1% Formic acid in water.

    • Mobile Phase B : 0.1% Formic acid in acetonitrile.

    • Gradient Elution : A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure separation of all impurities.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 40°C.[1]

    • Injection Volume : 10 µL.

    • UV Detection : 254 nm or 280 nm.[1]

  • Validation Parameters to be Assessed :

    • Specificity (peak purity analysis using a photodiode array detector).

    • Linearity (typically 5-6 concentration levels).

    • Accuracy (% recovery of spiked impurities).

    • Precision (repeatability and intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ).

    • Robustness (varying parameters like flow rate, temperature, and mobile phase composition).

Representative LC-MS/MS Method Protocol
  • Sample Preparation :

    • Accurately weigh the sample.

    • Add a known amount of internal standard solution (e.g., this compound in a suitable solvent).

    • Perform protein precipitation if in a biological matrix (e.g., with acetonitrile).[2][3]

    • Vortex and centrifuge.

    • The supernatant may undergo further solid-phase extraction (SPE) for cleanup.[2][3]

    • Evaporate the final extract and reconstitute in the mobile phase.

  • LC-MS/MS Conditions :

    • LC System : Similar to the HPLC-UV system, often with a UPLC for better resolution and faster run times.

    • Mass Spectrometer : Triple quadrupole mass spectrometer.

    • Ionization Source : Electrospray Ionization (ESI), positive mode.

    • MRM Transitions : Specific precursor-to-product ion transitions for DM4, each impurity, and the internal standard are monitored.

    • Gas and Voltage Settings : Optimized for maximum signal intensity.

  • Validation Parameters to be Assessed :

    • Specificity (no interfering peaks at the retention time of the analytes and IS).

    • Linearity and Range.

    • Accuracy and Precision.

    • LOD and LOQ.

    • Matrix Effect.

    • Stability (freeze-thaw, short-term, long-term).

Visualizing the Workflow

To better illustrate the logical flow of selecting and validating an analytical method for DM4 impurities, the following diagrams are provided.

Analytical_Method_Selection cluster_start Project Requirements cluster_methods Method Selection cluster_decision Decision Criteria cluster_validation Method Validation Start Define Analytical Needs (e.g., impurity profiling, QC release) Sensitivity High Sensitivity Required? Start->Sensitivity HPLC_UV HPLC-UV Validation Perform Method Validation (ICH Q2(R1)) HPLC_UV->Validation LC_MSMS LC-MS/MS LC_MSMS->Validation Sensitivity->LC_MSMS Yes Specificity High Specificity Required? Sensitivity->Specificity No Specificity->HPLC_UV No Specificity->LC_MSMS Yes

Caption: Decision workflow for selecting an analytical method for DM4 impurity analysis.

LC_MSMS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Data Analysis & Validation Start Sample Weighing Spike_IS Spike with Impurity 5-d6 (IS) Start->Spike_IS Extraction Extraction / Precipitation Spike_IS->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup Reconstitution Evaporation & Reconstitution Cleanup->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MRM Detection Separation->Detection Quantification Quantify Impurity 5 vs. IS Detection->Quantification Validation_Params Assess Validation Parameters (Linearity, Accuracy, Precision, etc.) Quantification->Validation_Params Report Generate Validation Report Validation_Params->Report

Caption: Workflow for the validation of an LC-MS/MS method for DM4 impurity 5.

Conclusion

The validation of analytical methods for Maytansinoid DM4 impurities is a critical aspect of ADC development. While HPLC-UV can be a suitable technique for routine quality control, LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for trace-level impurity analysis and characterization. The use of a stable isotope-labeled internal standard, such as "this compound," is instrumental in achieving the high level of accuracy and precision required to ensure the quality and safety of these potent biotherapeutics. The choice of method should be based on a thorough evaluation of the analytical requirements, and the selected method must be rigorously validated according to ICH guidelines.

References

Determining the Relative Response Factor for DM4 Impurity 5-d6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of therapeutic products. For potent cytotoxic payloads like DM4, used in antibody-drug conjugates (ADCs), rigorous analytical control is paramount. This guide provides a comparative overview of methodologies for determining the Relative Response Factor (RRF) of DM4 impurities, with a specific focus on a deuterated impurity, 5-d6. While specific experimental data for "DM4 impurity 5-d6" is not publicly available, this document outlines the established principles and provides a generalized framework for its determination, supported by illustrative data and detailed experimental protocols.

Comparison of Methodologies for RRF Determination

The choice of method for RRF determination depends on several factors, including the availability of a pure impurity standard, the desired accuracy, and the complexity of the sample matrix. The two primary methods are the Slope Method and the Direct Comparison Method.

FeatureSlope MethodDirect Comparison Method
Principle Comparison of the slopes of the calibration curves of the API (DM4) and the impurity.Direct comparison of the peak area responses of the API and the impurity at a single, known concentration.
Data Requirement Multiple data points (at least 3-5 concentrations) for both API and impurity to construct calibration curves.A single concentration level where both API and impurity are accurately weighed and prepared.
Accuracy Generally considered more accurate and robust as it is based on a wider concentration range, minimizing the impact of single-point errors.Can be less accurate if the chosen concentration is not representative of the linear range of the detector for both compounds.
Impurity Standard Requires a well-characterized, pure standard of the impurity.Requires a well-characterized, pure standard of the impurity.
Applicability Preferred method for validation and routine quality control due to its higher reliability.Useful for preliminary assessments or when the amount of impurity standard is limited.
Throughput Lower throughput due to the need to prepare and analyze multiple solutions.Higher throughput as fewer samples need to be prepared and analyzed.

Experimental Protocol: RRF Determination by HPLC-UV (Slope Method)

This protocol outlines a generalized procedure for determining the RRF of DM4 impurity 5-d6 relative to DM4 using High-Performance Liquid Chromatography with UV detection.

1. Materials and Reagents:

  • DM4 Reference Standard (well-characterized, known purity)

  • DM4 Impurity 5-d6 Reference Standard (well-characterized, known purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Analytical column suitable for the separation of maytansinoids, for example, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

3. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% to 90% B

    • 30-35 min: 90% B

    • 35.1-40 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 254 nm and 280 nm (or a wavelength with optimal response for both compounds)

  • Injection Volume: 10 µL

4. Standard Solution Preparation:

  • DM4 Stock Solution (S1): Accurately weigh about 10 mg of DM4 reference standard and dissolve in a suitable solvent (e.g., Acetonitrile/Water 50:50) to make a 1.0 mg/mL solution.

  • Impurity 5-d6 Stock Solution (IS1): Accurately weigh about 10 mg of DM4 impurity 5-d6 reference standard and dissolve in the same solvent to make a 1.0 mg/mL solution.

  • Calibration Solutions: Prepare a series of at least five calibration solutions for both DM4 and impurity 5-d6 by diluting the respective stock solutions. The concentration range should cover the expected range of the impurity in a typical sample (e.g., from the limit of quantification (LOQ) to 150% of the specification limit).

5. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (solvent) to ensure no interfering peaks are present.

  • Inject each calibration solution for both DM4 and impurity 5-d6 in triplicate.

  • Record the peak areas for DM4 and impurity 5-d6 in each chromatogram.

6. Data Analysis and RRF Calculation:

  • For both DM4 and impurity 5-d6, plot a calibration curve of peak area versus concentration.

  • Perform a linear regression analysis for each calibration curve and determine the slope.

  • Calculate the Relative Response Factor (RRF) using the following formula:

    RRF = (Slope of Impurity 5-d6) / (Slope of DM4)

Illustrative Data Presentation

The following table presents hypothetical data for the RRF determination of DM4 impurity 5-d6.

AnalyteConcentration (µg/mL)Peak Area (mAUs) - Replicate 1Peak Area (mAUs) - Replicate 2Peak Area (mAU*s) - Replicate 3Average Peak Area
DM4 0.51520153515281527.7
1.03050306530583057.7
2.57600763076157615.0
5.015150152001517515175.0
10.030200303003025030250.0
Impurity 5-d6 0.51350136013551355.0
1.02710272027152715.0
2.56750678067656765.0
5.013450135001347513475.0
10.026800269002685026850.0

Linear Regression Results (Hypothetical):

  • Slope of DM4: 3025.0

  • Slope of Impurity 5-d6: 2685.0

  • RRF = 2685.0 / 3025.0 = 0.887

Visualizing the Workflow

The following diagrams illustrate the key processes involved in RRF determination.

RRF_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_api Prepare DM4 Standard Solutions hplc HPLC-UV Analysis prep_api->hplc prep_imp Prepare Impurity 5-d6 Standard Solutions prep_imp->hplc peak_area Record Peak Areas hplc->peak_area cal_curve Generate Calibration Curves peak_area->cal_curve slope Determine Slopes cal_curve->slope rrf_calc Calculate RRF slope->rrf_calc

Caption: Experimental workflow for RRF determination.

RRF_Calculation_Logic cluster_inputs Inputs cluster_output Output slope_api Slope of DM4 formula RRF = Slope_Impurity / Slope_API slope_api->formula slope_imp Slope of Impurity 5-d6 slope_imp->formula rrf Relative Response Factor (RRF) formula->rrf

Caption: Logical relationship for RRF calculation.

Conclusion

The determination of the Relative Response Factor is a fundamental requirement for the accurate quantification of impurities in drug substances like DM4. While direct experimental data for "DM4 impurity 5-d6" is not publicly available, the principles and methodologies outlined in this guide provide a robust framework for its determination. The choice between the slope method and the direct comparison method should be based on the specific requirements of the analysis, with the slope method being the preferred approach for its higher accuracy and reliability. Adherence to a well-defined and validated experimental protocol is essential to ensure the quality and consistency of the results, ultimately contributing to the safety and efficacy of the final drug product.

Safety Operating Guide

Proper Disposal of Maytansinoid DM4 Impurity 5-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Disposal Plan for a Highly Potent Cytotoxic Compound

Maytansinoid DM4 and its impurities, including 5-d6, are highly potent cytotoxic compounds requiring stringent handling and disposal procedures to ensure personnel safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of Maytansinoid DM4 impurity 5-d6, tailored for researchers, scientists, and drug development professionals.

Fatal if swallowed or in contact with skin, Maytansinoid DM4 can cause severe skin burns, eye damage, genetic defects, and may impair fertility or harm an unborn child[1]. Therefore, strict adherence to the following protocols is paramount.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, ensure all necessary engineering controls are in place, such as a chemical fume hood with an independent air supply[1]. The laboratory must be equipped with a safety shower and an eye wash station[1].

Required Personal Protective Equipment:

PPE CategorySpecificationSource
Gloves Chemical impermeable gloves. For full contact, chloroprene (B89495) gloves with a minimum layer thickness of 0.65 mm are recommended.[2]
Eye Protection Appropriate safety glasses or face protection.[1]
Body Protection Protective clothing to prevent skin contact.[1]
Respiratory A self-contained breathing apparatus should be worn. Work should be conducted in a fume hood.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to contain the hazardous material and prevent exposure.

Experimental Protocol for Spill Neutralization and Cleanup:

  • Evacuate and Secure the Area: Immediately evacuate all non-essential personnel from the spill area. Restrict access to the contaminated zone.

  • Ensure Proper Ventilation: Work within a chemical fume hood if the spill is contained there. Ensure adequate ventilation to avoid inhalation of any dust or vapors[1].

  • Don Appropriate PPE: Before approaching the spill, don the full required PPE as detailed in the table above. Do not take action without suitable protective clothing[1].

  • Contain the Spill: Do not let the product enter drains[1]. Cover the spillage with a suitable absorbent material[1].

  • Collect the Spilled Material: Carefully sweep up the absorbed material and place it into a designated, appropriately labeled, and sealed container for hazardous waste[1]. Use non-sparking tools to prevent ignition sources.

  • Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area with a suitable cleaning agent.

  • Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads, wipes, and contaminated PPE, must be placed in the hazardous waste container.

  • Seek Medical Attention if Exposed: In case of contact with skin, wash off immediately with soap and plenty of water and seek immediate medical attention. If swallowed, call a poison center or doctor immediately[1]. If inhaled, move to fresh air and consult a doctor. In case of eye contact, rinse with water for at least 15 minutes and consult a doctor.

Disposal Procedures

The disposal of this compound must be handled by a specialized and licensed hazardous waste disposal company in accordance with all national, state, and local regulations.

Key Disposal Steps:

  • Segregation and Labeling: All waste contaminated with this compound, including empty containers, contaminated labware, and spill cleanup materials, must be segregated from other laboratory waste. The waste container must be clearly labeled with the chemical name and hazard symbols.

  • Containerization: Use a suitable, leak-proof container for all this compound waste.

  • Arrange for Professional Collection: Contact a certified hazardous waste disposal company to arrange for the collection and disposal of the waste.

  • Maintain Records: Keep detailed records of the disposal, including the date, quantity of waste, and the disposal company used.

The recommended disposal method is through a regulated landfill site or another approved method for hazardous or toxic wastes[1].

Emergency Contact Information

For chemical emergencies such as a spill, leak, fire, or exposure, contact CHEMTREC immediately.

  • Within USA and Canada: 1-800-424-9300

  • Outside USA and Canada: +1 703-527-3887 (collect calls accepted)[1]

G This compound Disposal Workflow cluster_prep Preparation cluster_handling Waste Generation & Collection cluster_spill Spill Management cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Collect Contaminated Waste (e.g., pipette tips, tubes) B->C D Place in a Labeled, Sealed Hazardous Waste Container C->D H Store Waste Container in a Designated Secure Area D->H E Evacuate Area F Contain Spill with Absorbent Material E->F G Collect Spill Debris into Hazardous Waste Container F->G G->H I Arrange for Collection by a Licensed Disposal Company H->I J Transport to a Regulated Hazardous Waste Facility I->J

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.